Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate
Description
Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate is a hydrazone derivative characterized by a 2-bromophenyl substituent linked to a hydrazinylidene group and an ethyl propanoate ester. Its molecular formula is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.13 g/mol. This compound is typically synthesized via condensation of 2-bromophenylhydrazine with ethyl pyruvate under acidic conditions, analogous to methods described for related hydrazones .
Properties
IUPAC Name |
ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-7-5-4-6-9(10)12/h4-7,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWATJIINFXJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Ethyl Pyruvate and 4-Bromophenylhydrazine
One method for synthesizing ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate involves the reaction of ethyl pyruvate with 4-bromophenylhydrazine.
Synthesis via Japp-Klingemann Reaction and Fischer Indole Cyclization
This compound can be synthesized from 4-bromo aniline and ethyl 2-methyl-3-oxobutanoate through a Japp-Klingemann reaction, followed by Fischer indole cyclization. The process includes several steps:
- Preparation of 4-Bromodiazonium Chloride: p-bromo aniline reacts with aqueous 5M HCl, and sodium nitrite is added dropwise at 5-10 °C. The resulting solid is recrystallized from ethanol.
- Preparation of Ethyl 2-methyl-3-oxobutanoate Anion: Ethyl 2-methyl-3-oxobutanoate in ethanol reacts with potassium hydroxide at 0-5 °C, and the mixture is stirred to obtain the ethyl 2-methyl-3-oxobutanoate anion.
- Preparation of Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]propanoate: 4-Bromodiazonium chloride is slowly added to the ethyl 2-methyl-3-oxobutanoate anion, and the mixture is stirred at 40 °C. The pH is adjusted to 4, and the product is extracted with diethyl ether.
- Preparation of 5-Bromo-2-ethyl carboxyl indole: Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]propanoate is added to hot methanesulphonic acid, stirred, and heated to 50 °C. The solution is then added to ice-cold water to precipitate 5-Bromo-2-ethyl carboxyl indole.
- Preparation of 5-Bromo indole: A solution of 5-Bromo-2-ethyl carboxyl indole in 20% Aq. NaOH is stirred, acidified with 1M \$$H2SO4\$$, and boiled on a water bath. The hot solution is added to ice-cold water to precipitate 5-bromo indole.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (\$$KMnO4\$$) and hydrogen peroxide (\$$H2O_2\$$ to form corresponding oxides and ketones.
- Reduction: Reduction reactions can convert the hydrazono group to an amine using reducing agents such as sodium borohydride (\$$NaBH4\$$) and lithium aluminum hydride (\$$LiAlH4\$$).
- Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, employing nucleophiles like sodium methoxide (\$$NaOCH_3\$$) and potassium tert-butoxide (\$$KOtBu\$$).
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is explored for its potential therapeutic applications in drug development.
- Industry: It is utilized in the production of specialty chemicals and intermediates.
Properties
| Property | Value |
|---|---|
| Molecular Formula | \$$C{11}H{13}BrN2O2\$$ |
| Molecular Weight | 285.14 g/mol |
| IUPAC Name | ethyl 2-[(4-bromophenyl)hydrazinylidene]propanoate |
| InChI | InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3 |
| InChI Key | GLSYARFJOAOUKJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C |
| Origin of Product | United States |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The bromine atom in the bromophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate exerts its effects involves interactions with various molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The bromophenyl ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their substituent-driven differences:
Spectral and Physical Properties
NMR and IR Data:
- Target Compound : Expected aromatic proton shifts near δ 7.3–7.9 ppm (deshielded by Br); NH signal around δ 12.6 ppm (similar to ) .
- Methoxy Derivatives (): Methoxy protons as singlet at δ ~3.8 ppm; aromatic protons shifted upfield compared to Br/NO₂ analogs .
- Nitro Derivatives (): Aromatic protons adjacent to NO₂ show downfield shifts (e.g., δ 8.0–8.5 ppm); NH at δ ~12.6 ppm .
- Dichloro Analog () : IR shows strong C=O stretch at 1673 cm⁻¹; NH stretch at 3168–3200 cm⁻¹ .
Melting Points:
- Dichloro analog: 96–98°C .
Biological Activity
Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate, a compound characterized by a hydrazone functional group, has garnered interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The compound features a bromophenyl moiety , which enhances its reactivity, and an ethyl ester group , contributing to its solubility and stability in biological systems. The hydrazone linkage is pivotal for its biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The hydrazone group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors, affecting cellular signaling pathways.
- Chelation : The presence of the hydrazone and ester functionalities suggests potential for chelating metal ions, which can be beneficial in drug design for targeting metal-dependent enzymes.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including A-431 and Jurkat cells. The compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with proteins primarily through hydrophobic contacts, enhancing its binding affinity to target sites.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties :
- Bacterial Inhibition : Preliminary studies indicated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 46.9 μg/mL to 93.7 μg/mL, demonstrating comparable efficacy to established antibiotics .
- Fungal Activity : While primarily noted for antibacterial effects, certain derivatives have shown potential antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus.
Study on Anticancer Efficacy
A study published in 2023 investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| A-431 | 5.4 | Doxorubicin | 8.0 |
| Jurkat | 6.1 | Doxorubicin | 9.5 |
| HT29 | 4.8 | Cisplatin | 7.0 |
These findings underscore the compound's potential as a lead candidate for further development in cancer therapy.
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of the compound revealed:
| Bacteria | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Escherichia coli | 50 | Ciprofloxacin | 25 |
| Staphylococcus aureus | 30 | Gentamicin | 15 |
The results suggest that this compound possesses significant antimicrobial activity, warranting further exploration in therapeutic applications .
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate, and how can reaction conditions influence tautomeric outcomes?
Answer: The compound is typically synthesized via the Japp–Klingemann reaction , involving condensation of 2-bromophenylhydrazine with ethyl pyruvate in ethanol under reflux . Key considerations:
- Stoichiometry : A 1:1 molar ratio minimizes side products.
- Solvent choice : Ethanol promotes solubility and facilitates intramolecular hydrogen bonding (N–H⋯O), stabilizing the predominant tautomer .
- Crystallization : Slow cooling in ethanol yields single crystals suitable for X-ray diffraction (XRD), confirming the Z-configuration and coplanarity of the hydrazone backbone (deviation < 0.15 Å) .
Tautomer control : Adjusting pH (basic conditions favor enol-keto tautomerism) and temperature (higher temps increase isomerization) can shift the tautomeric equilibrium. Isolation of the major product requires fractional crystallization, as demonstrated in analogous nitrophenylhydrazone systems .
Advanced Structural Analysis
Q. Q2. How can spectroscopic and crystallographic methods resolve structural ambiguities in hydrazinylidene derivatives like this compound?
Answer:
- XRD : Resolves tautomeric configuration (Z vs. E) and intramolecular interactions. For example, intramolecular N–H⋯O hydrogen bonds (2.05 Å) stabilize the planar structure, as seen in nitrophenyl analogs .
- NMR : -NMR detects tautomers via distinct NH peaks (δ ~12.6 ppm for Z-configuration) . -NMR identifies carbonyl shifts (C=O at ~170 ppm) and aromatic coupling.
- IR : Stretching frequencies (e.g., C=O at 1673 cm, NH at 3168–3200 cm) confirm functional groups .
Data contradiction example : Discrepancies in reported melting points (e.g., 96–98°C vs. 102–104°C) may arise from polymorphic forms or solvent-dependent crystallization. Cross-validation via differential scanning calorimetry (DSC) is recommended .
Reactivity and Functionalization
Q. Q3. What reactive pathways are accessible to this compound, and how do substituents influence its chemical behavior?
Answer:
- Nucleophilic substitution : The bromine atom at the 2-position undergoes substitution with amines or alkoxides, forming derivatives (e.g., 2-aminophenyl analogs) .
- Cyclization : Intramolecular Heck or Ullmann coupling can generate indole or quinazoline scaffolds, leveraging the hydrazone’s π-conjugation .
- Oxidation/Reduction : Hydrazone reduction (e.g., LiAlH) yields hydrazine derivatives, while oxidation (HO) forms diazenes .
Q. Substituent effects :
| Substituent | Reactivity Impact | Example Derivative |
|---|---|---|
| -NO | Increases electrophilicity | Nitrophenylhydrazone |
| -OCH | Enhances solubility | Methoxyphenyl analogs |
| -F | Modulates electronic density | Fluorinated derivatives |
Data Contradiction and Reproducibility
Q. Q4. How can researchers address inconsistencies in reported synthetic yields or spectroscopic data for this compound?
Answer:
- Yield variability : Trace moisture or oxygen can deactivate catalysts in coupling reactions. Use of anhydrous solvents and inert atmospheres (N/Ar) improves reproducibility .
- Spectroscopic discrepancies : Calibrate instruments with certified standards (e.g., adamantane for NMR). For XRD, ensure data collection parameters (e.g., λ = 0.71073 Å for Mo-Kα radiation) match literature protocols .
- Case study : In nitrophenylhydrazones, conflicting -NMR data were resolved by confirming solvent effects (CDCl vs. DMSO-d) on NH proton exchange rates .
Advanced Applications in Drug Discovery
Q. Q5. What strategies can be employed to evaluate the bioactivity of this compound, given structural similarities to known enzyme inhibitors?
Answer:
- Targeted assays : Screen against Sortase A (a bacterial transpeptidase) using fluorescence resonance energy transfer (FRET), inspired by hydrazinylidene inhibitors with IC values < 10 µM .
- Structure-activity relationship (SAR) : Modify the bromophenyl group to introduce electron-withdrawing (-CF) or donating (-OCH) groups. Compare inhibition kinetics using surface plasmon resonance (SPR) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to Sortase A’s active site (PDB: 1T2W), guided by crystallographic data from nitrophenyl analogs .
Methodological Challenges in Scale-Up
Q. Q6. What are the critical challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
- Purification bottlenecks : Column chromatography is inefficient for large batches. Switch to recrystallization in ethanol/water (7:3 v/v), achieving >95% purity .
- Exothermic reactions : The Japp–Klingemann condensation is exothermic. Use jacketed reactors with controlled cooling (0–5°C) to prevent thermal degradation .
- Byproduct management : Optimize stoichiometry (1.05:1 hydrazine:pyruvate ratio) to minimize unreacted starting material, detectable via HPLC (C18 column, acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
